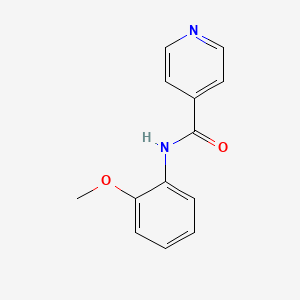
N-(2-Methoxyphenyl)isonicotinamide
概述
描述
N-(2-Methoxyphenyl)isonicotinamide is a synthetic molecule belonging to the family of isonicotinamide derivatives. It was first synthesized in 1993 as a potential anti-tumor agent, exhibiting promising results in various in vitro and in vivo studies. The compound has gained significant attention in scientific research due to its potential therapeutic and environmental applications.
生化分析
Biochemical Properties
. These interactions suggest that N-(2-Methoxyphenyl)isonicotinamide may also interact with enzymes, proteins, and other biomolecules in a similar manner.
Cellular Effects
The specific cellular effects of this compound are currently unknown due to limited research. Related compounds have shown to exhibit antimicrobial and anti-tubercular activities , suggesting that this compound may also influence cell function and cellular processes.
Molecular Mechanism
The molecular mechanism of this compound is not well-studied. Related compounds have been found to interact with DNA and serum albumin , suggesting that this compound may exert its effects at the molecular level through similar interactions.
Metabolic Pathways
The metabolic pathways involving this compound are not well-understood due to limited research. Related compounds have been found to undergo phase I and phase II metabolic reactions , suggesting that this compound may be involved in similar metabolic pathways.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methoxyphenyl)isonicotinamide typically involves the reaction of isonicotinic acid with 2-methoxyaniline under specific conditions. One common method is the microwave-assisted synthesis, which involves the cyclocondensation of N-arylideneisonicotinohydrazide derivatives with thiolactic acid . This method is known for its efficiency and high yield.
Industrial Production Methods: Industrial production of this compound often employs the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored for its mild and functional group-tolerant reaction conditions .
化学反应分析
Types of Reactions: N-(2-Methoxyphenyl)isonicotinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound 1-oxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly in the presence of electrophilic or nucleophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and alkylating agents are often employed in substitution reactions.
Major Products Formed:
Oxidation: this compound 1-oxide.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted isonicotinamide derivatives.
科学研究应用
N-(2-Methoxyphenyl)isonicotinamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential anti-tumor properties and its ability to inhibit certain enzymes.
Medicine: Investigated for its potential use as an anti-cancer agent and its role in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
作用机制
The mechanism of action of N-(2-Methoxyphenyl)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to the disruption of cellular processes essential for tumor growth and survival. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with DNA replication and repair mechanisms.
相似化合物的比较
N-(2-Methoxyphenyl)isonicotinamide can be compared with other similar compounds, such as:
N-(5-methyl-4-oxo-2-arylthiazolidin-3-yl)isonicotinamide: Exhibits antimycobacterial activity and is synthesized from isoniazid.
Isonicotinamide: A simpler derivative used in various chemical and pharmaceutical applications.
Uniqueness: this compound stands out due to its specific structural features, such as the presence of a methoxy group on the phenyl ring, which enhances its biological activity and potential therapeutic applications.
属性
IUPAC Name |
N-(2-methoxyphenyl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-17-12-5-3-2-4-11(12)15-13(16)10-6-8-14-9-7-10/h2-9H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVALONNYKQESI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301273005 | |
| Record name | N-(2-Methoxyphenyl)-4-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301273005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70301-28-9 | |
| Record name | N-(2-Methoxyphenyl)-4-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70301-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Methoxyphenyl)-4-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301273005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-[(Isopropylamino)sulfonyl]-2-methylbenzoic acid](/img/structure/B3279834.png)
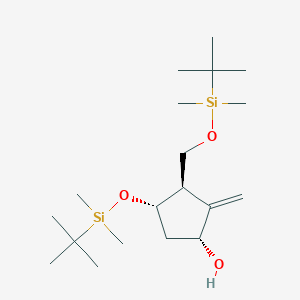


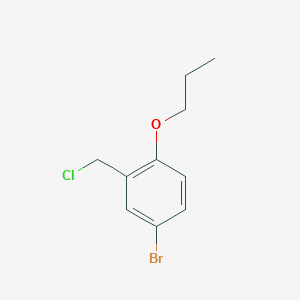
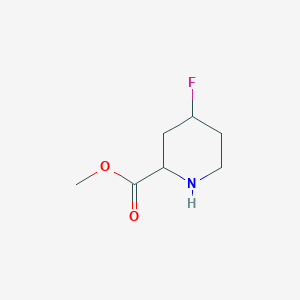

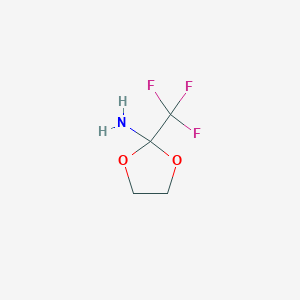

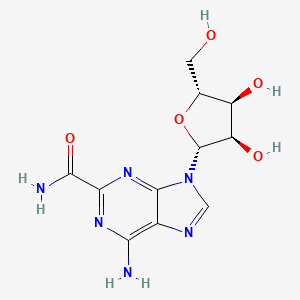
![N-[2-(1H-indol-3-yl)ethyl]-N'-(2-methoxyphenyl)ethanediamide](/img/structure/B3279906.png)
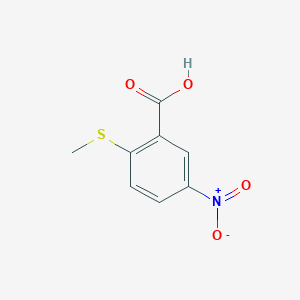

![6-Chloro-2-phenyl-4h-benzo[d][1,3]oxazin-4-one](/img/structure/B3279932.png)
